![molecular formula C9H10O2S B13003710 5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid CAS No. 937599-50-3](/img/structure/B13003710.png)
5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid can be achieved through a multi-step process. One common method involves the Gewald reaction, which is a well-known procedure for synthesizing thiophene derivatives. The process typically involves the reaction of cyclopentanone, methyl cyanoacetate, and sulfur in the presence of a base such as morpholine . The reaction mixture is heated and stirred, followed by cooling and recrystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophenes, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It can be utilized in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
- 4H,5H,6H-cyclopenta[B]thiophene-3-carboxylic acid
Uniqueness
Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and suitability for specific research or industrial purposes .
Eigenschaften
CAS-Nummer |
937599-50-3 |
|---|---|
Molekularformel |
C9H10O2S |
Molekulargewicht |
182.24 g/mol |
IUPAC-Name |
5-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H10O2S/c1-5-2-6-7(9(10)11)4-12-8(6)3-5/h4-5H,2-3H2,1H3,(H,10,11) |
InChI-Schlüssel |
NIIQEOAKRRGKNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(C1)SC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13003646.png)
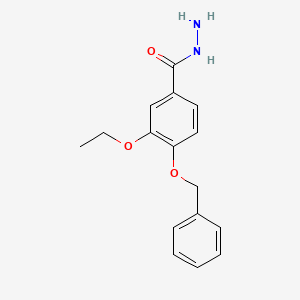
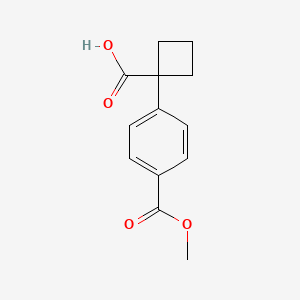
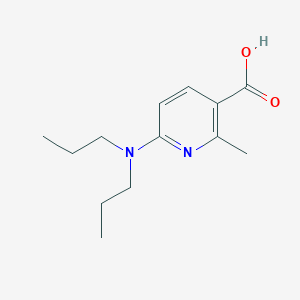
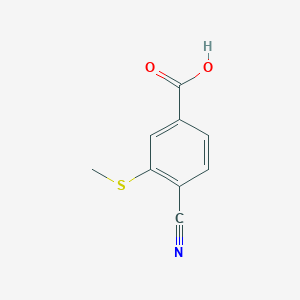
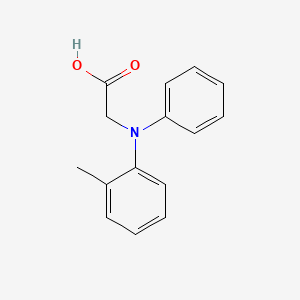
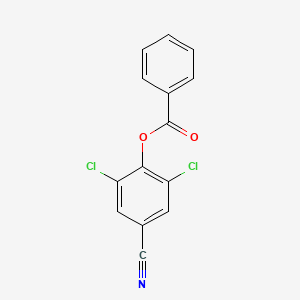
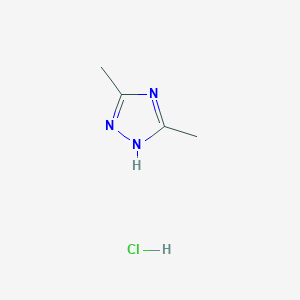
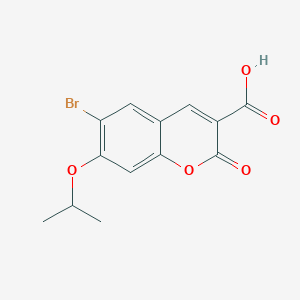

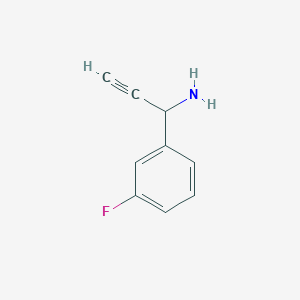


![4-Fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B13003738.png)
